molecular formula C16H15NO4 B11953051 Benzo[d][1,3]dioxol-5-ylmethyl o-tolylcarbamate CAS No. 6890-20-6

Benzo[d][1,3]dioxol-5-ylmethyl o-tolylcarbamate

Cat. No.: B11953051
CAS No.: 6890-20-6
M. Wt: 285.29 g/mol
InChI Key: DONBVWRJBNOMDI-UHFFFAOYSA-N
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Description

1,3-Benzodioxol-5-ylmethyl 2-methylphenylcarbamate is a chemical compound that features a benzodioxole ring fused with a methylphenylcarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-benzodioxol-5-ylmethyl 2-methylphenylcarbamate typically involves the reaction of 1,3-benzodioxole with 2-methylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a catalyst like triethylamine to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxol-5-ylmethyl 2-methylphenylcarbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, where nucleophiles like amines or alcohols can replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amines resulting from the reduction of the carbamate group.

    Substitution: Substituted carbamates with different nucleophilic groups attached.

Scientific Research Applications

1,3-Benzodioxol-5-ylmethyl 2-methylphenylcarbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-benzodioxol-5-ylmethyl 2-methylphenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxol-5-ylmethylamine: Shares the benzodioxole ring but differs in the functional group attached.

    2-Methylphenylcarbamate: Similar carbamate structure but lacks the benzodioxole ring.

    1,3-Benzodioxol-5-yl-indoles: Compounds with a benzodioxole ring fused to an indole structure, often investigated for anticancer properties.

Uniqueness

1,3-Benzodioxol-5-ylmethyl 2-methylphenylcarbamate is unique due to its combination of the benzodioxole ring and the methylphenylcarbamate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

6890-20-6

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

1,3-benzodioxol-5-ylmethyl N-(2-methylphenyl)carbamate

InChI

InChI=1S/C16H15NO4/c1-11-4-2-3-5-13(11)17-16(18)19-9-12-6-7-14-15(8-12)21-10-20-14/h2-8H,9-10H2,1H3,(H,17,18)

InChI Key

DONBVWRJBNOMDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)OCC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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